Lincomycin N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lincomycin N-Oxide is a derivative of lincomycin, a lincosamide antibiotic originally isolated from the soil bacterium Streptomyces lincolnensis. This compound is formed through the oxidation of lincomycin and exhibits similar antibacterial properties. It is primarily used in research settings to study the effects and mechanisms of lincosamide antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lincomycin N-Oxide is synthesized by oxidizing lincomycin using hydrogen peroxide in an alkaline medium. The reaction conditions can be adjusted to control the formation of different isomers of this compound. For instance, using ammonium hydroxide favors the formation of the S-isomer, while sodium hydroxide results in the formation of both R- and S-isomers. The addition of acetonitrile can accelerate the reaction .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions for Streptomyces lincolnensis to maximize lincomycin yield, followed by chemical oxidation. The fermentation medium typically includes soluble starch, sugar cane molasses, peptone water, sodium nitrate, and calcium carbonate. Optimizing parameters such as agitation speed, impeller type, and pH can significantly enhance lincomycin production .
Chemical Reactions Analysis
Types of Reactions: Lincomycin N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline media is commonly used for the oxidation of lincomycin to this compound.
Reduction: this compound can be reduced back to lincomycin using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products Formed:
Oxidation: this compound and its isomers.
Reduction: Lincomycin.
Substitution: Various lincomycin derivatives depending on the nucleophile used.
Scientific Research Applications
Lincomycin N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation and reduction reactions of lincosamide antibiotics.
Biology: Investigated for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Studied for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Mechanism of Action
Lincomycin N-Oxide exerts its antibacterial effects by binding to the 23S ribosomal RNA of the 50S bacterial ribosomal subunit. This binding inhibits protein synthesis in sensitive bacteria, leading to bacteriostatic or bactericidal effects depending on the concentration. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Lincomycin: The parent compound from which lincomycin N-Oxide is derived.
Clindamycin: A semi-synthetic derivative of lincomycin with enhanced antibacterial activity.
Pirlimycin: Another lincosamide antibiotic used in veterinary medicine.
This compound’s uniqueness lies in its modified structure, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C18H34N2O7S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-1-oxido-4-propylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H34N2O7S/c1-5-6-10-7-11(20(3,26)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(27-16)28-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-,20?/m1/s1 |
InChI Key |
KMUHVGAESZFABR-KQLOMLEKSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H]([N+](C1)(C)[O-])C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
Canonical SMILES |
CCCC1CC([N+](C1)(C)[O-])C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.